5-[2-Bromo-1-(prop-2-en-1-yloxy)propyl]-1,3-benzodioxole
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Overview
Description
5-[2-Bromo-1-(prop-2-en-1-yloxy)propyl]-1,3-benzodioxole is an organic compound that features a benzodioxole ring substituted with a bromoalkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-Bromo-1-(prop-2-en-1-yloxy)propyl]-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with a suitable bromoalkylating agent under controlled conditions. One common method involves the use of 2-bromo-1-(prop-2-en-1-yloxy)propane as the bromoalkylating agent. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-[2-Bromo-1-(prop-2-en-1-yloxy)propyl]-1,3-benzodioxole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The bromoalkyl group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Nucleophilic substitution: Products include azides, thiols, or ethers.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Reduction: Products include alkanes or partially reduced intermediates.
Scientific Research Applications
5-[2-Bromo-1-(prop-2-en-1-yloxy)propyl]-1,3-benzodioxole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-[2-Bromo-1-(prop-2-en-1-yloxy)propyl]-1,3-benzodioxole depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromoalkyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(prop-2-en-1-yloxy)pyridine: Similar structure but with a pyridine ring instead of a benzodioxole ring.
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Similar structure but with a prop-2-yn-1-yloxy group instead of a prop-2-en-1-yloxy group.
Uniqueness
5-[2-Bromo-1-(prop-2-en-1-yloxy)propyl]-1,3-benzodioxole is unique due to its benzodioxole ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound in the synthesis of novel pharmaceuticals and materials.
Properties
CAS No. |
7152-60-5 |
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Molecular Formula |
C13H15BrO3 |
Molecular Weight |
299.16 g/mol |
IUPAC Name |
5-(2-bromo-1-prop-2-enoxypropyl)-1,3-benzodioxole |
InChI |
InChI=1S/C13H15BrO3/c1-3-6-15-13(9(2)14)10-4-5-11-12(7-10)17-8-16-11/h3-5,7,9,13H,1,6,8H2,2H3 |
InChI Key |
KKHSRYAUYKCYOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC2=C(C=C1)OCO2)OCC=C)Br |
Origin of Product |
United States |
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